5-(Hydroxymethyl)-2-pyrimidinecarboxaldehyde
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Overview
Description
5-(Hydroxymethyl)-2-pyrimidinecarboxaldehyde is an organic compound that features a pyrimidine ring substituted with a hydroxymethyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-pyrimidinecarboxaldehyde can be achieved through several methods. One common approach involves the reaction of 2-pyrimidinecarboxaldehyde with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-pyrimidinecarboxaldehyde and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by standard workup procedures, including extraction and purification by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal byproduct formation.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-pyrimidinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-pyrimidinecarboxaldehyde.
Reduction: 5-(Hydroxymethyl)-2-pyrimidinemethanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-2-pyrimidinecarboxaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving pyrimidine derivatives.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-pyrimidinecarboxaldehyde involves its interaction with various molecular targets. The hydroxymethyl and aldehyde groups can participate in hydrogen bonding and covalent interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, making the compound useful in medicinal chemistry for drug design.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: A related compound with a furan ring instead of a pyrimidine ring.
2,5-Diformylfuran: Another compound with similar functional groups but a different ring structure.
5-(Chloromethyl)furfural: A halogenated analog with different reactivity.
Uniqueness
5-(Hydroxymethyl)-2-pyrimidinecarboxaldehyde is unique due to its pyrimidine ring, which imparts distinct chemical and biological properties compared to its furan analogs. The presence of both hydroxymethyl and aldehyde groups allows for versatile chemical transformations and applications in various fields.
Properties
Molecular Formula |
C6H6N2O2 |
---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
5-(hydroxymethyl)pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c9-3-5-1-7-6(4-10)8-2-5/h1-2,4,9H,3H2 |
InChI Key |
OXXLQYFFUNNKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C=O)CO |
Origin of Product |
United States |
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